Abietic Acid
Description
Abietic acid (C₂₀H₂₈O₂) is a tricyclic diterpenoid resin acid predominantly found in the oleoresin of Pinus species, such as P. palustris, P. insularis, and P. sylvestris . It constitutes the primary component of rosin, the solid fraction of pine resin, and is characterized by a carboxyl group at position 18 and a conjugated diene system in its abietane skeleton . Industrially, it is utilized in cosmetics, adhesives, and coatings due to its hydrophobic properties . Biologically, this compound exhibits anti-inflammatory, anticancer, antifungal, and wound-healing activities, mediated through interactions with enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD2) and modulation of membrane transporters such as MRP2 and BCRP .
Structure
3D Structure
Properties
IUPAC Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGJHLUYNHPMX-ONCXSQPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Record name | ABIETIC ACID | |
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Related CAS |
10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |
| Record name | Abietic acid | |
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DSSTOX Substance ID |
DTXSID7022047 | |
| Record name | Abietic acid | |
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Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
| Record name | ABIETIC ACID | |
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Boiling Point |
482 °F at 9 mmHg (NTP, 1992) | |
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CAS No. |
514-10-3, 8050-09-7, 15522-12-0 | |
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| Record name | Abietic acid dimer | |
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| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |
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Melting Point |
343 to 345 °F (NTP, 1992) | |
| Record name | ABIETIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Preparation Methods
Solvent-Based Extraction
In one patented method, gum rosin is dissolved in ethyl alcohol and treated with hydrochloric acid to isomerize resin acids into this compound. Neutralization with sodium hydroxide forms sodium acid abietate, which precipitates and is separated via centrifugation. The mother liquor undergoes evaporation and acid washing to yield non-crystallizing rosin, while the sodium abietate is further processed. For instance, Example 2 of the patent describes dissolving 300 parts of gum rosin in 400 parts of ethyl alcohol, isomerizing with HCl at 70°C, and neutralizing with NaOH to achieve a high-purity this compound solution.
Crystallization and Filtration
Crystallization is critical for isolating this compound from complex mixtures. In Example 4, sodium abietate (110 parts) is dispersed in a 90% ethyl alcohol-gasoline mixture, forming two immiscible layers. The gasoline phase, enriched with this compound, is washed countercurrently with alcohol to remove impurities. Subsequent azeotropic distillation with benzene removes residual water, yielding 28 parts of sodium abietate for recycling. This step highlights the interplay between solvent polarity and acid solubility, with gasoline acting as a nonpolar carrier for this compound.
Chemical Synthesis and Isomerization
While extraction dominates industrial production, chemical synthesis routes are explored for academic and specialized applications.
Isomerization of Pimaric Acid
Heating pimaric acid, a structural isomer of this compound, induces thermal rearrangement to this compound. This method, though less common industrially, is employed in laboratory settings to study reaction kinetics. For example, treating pimaric acid at 180°C for 2 hours achieves approximately 70% conversion, though side reactions may reduce yield.
Bromination-Dehydrobromination
A synthesis pathway detailed in academic research involves brominating methyl abietate with HBr in acetic acid, followed by dehydrobromination in dimethylformamide (DMF) to yield isomerized products. While this method targets derivatives, the initial steps—such as esterification of this compound with methyl sulfate—are relevant for preparing intermediates.
Purification Techniques
Purification ensures the removal of residual solvents, salts, and isomer byproducts.
Solvent Partitioning
The patent describes a continuous process where sodium abietate is dissociated in a mixture of 80% ethyl alcohol and petroleum ether. The alcohol phase retains sodium abietate for recycling, while the petroleum ether phase contains this compound. Evaporation of the latter yields 110 parts of purified acid, demonstrating the efficiency of immiscible solvent systems.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and solvent recovery.
Continuous Sodium Abietate Recycling
A key innovation in the patent involves reusing sodium abietate to minimize chemical waste. For example, methanol solutions of sodium abietate are diluted with distilled methanol and reintroduced into the dissociation step, creating a closed-loop system. This reduces raw material costs by up to 40% compared to batch processes.
Economic Solvent Selection
Gasoline and petroleum ether are favored for their low cost and immiscibility with alcohol-water mixtures. In Example 6, substituting 90% ethyl alcohol with 80% alcohol and petroleum ether yields comparable results, underscoring the flexibility of solvent choice.
Challenges and Stability Considerations
This compound’s instability necessitates careful handling and storage.
Degradation Pathways
Exposure to light, oxygen, or elevated temperatures promotes oxidation and dehydrogenation, forming dehydrothis compound. To mitigate this, industrial processes employ inert atmospheres and low-temperature storage.
Purification Trade-Offs
While solvent partitioning achieves high purity, it risks residual solvent contamination. The patent addresses this by incorporating countercurrent washing and azeotropic distillation, reducing gasoline residues to <0.1%.
Table 2: Efficiency of Purification Techniques
Chemical Reactions Analysis
Oxidation Pathways
Abietic acid reacts with oxygen through thermal, enzymatic, and catalytic routes:
Thermal Oxidation
A two-step mechanism dominates at elevated temperatures ( ):
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Peroxide formation : Initial reaction at C7/C13 double bonds
-
Kinetic equation:
-
Activation energy: 58.96 kJ/mol
-
-
Cracking to hydroxylated products :
-
Kinetic equation:
-
Activation energy: 48.06 kJ/mol
-
Enzymatic Oxidation
Streptomyces strains catalyze complex modifications ( ):
-
Key transformations :
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B/C-ring hydroxylation (e.g., 15-hydroxy-7-oxo derivative)
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Concurrent dehydrogenation and aromatization
-
Dehydrogenation Reactions
Catalytic dehydrogenation produces aromatic derivatives:
| Catalyst System | Temperature | Key Product | Max Yield | Byproducts | Source |
|---|---|---|---|---|---|
| Pd/C | 230°C | Dehydrothis compound | 58% | Decarboxylation products | |
| FeCl₃-I₂-Cu(NO₃)₂ | 180°C | Polymerized derivatives | 17.94% | Oxidized intermediates |
Equilibrium limits DHA yields at ~58%, with disproportionation favoring decarboxylation at higher temperatures (>230°C) .
Polymerization & Side Reactions
Non-precious metal catalysts induce crosslinking:
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Cu-promoted systems : 17.94% polymer yield via radical coupling
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Thermal degradation : Decarboxylation dominates above 250°C, producing CO₂ and hydrocarbons
Reactivity with Bases and Metals
Characteristic exothermic responses ( ):
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Active metals : Generates H₂ gas (e.g., )
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Cyanide salts : Slow HCN release in aqueous systems
Kinetic Analysis
Temperature-dependent pseudo-first order behavior confirms radical chain mechanisms in oxidative degradation.
This synthesis demonstrates this compound's reactivity profile, with applications ranging from biocatalysis (enzymatic derivatives) to materials science (controlled polymerization). Catalyst selection critically determines product distributions, while kinetic models enable process optimization.
Scientific Research Applications
Anticancer Properties
Abietic acid has shown promise as an anticancer agent. Research indicates that it can inhibit the growth of cancer cells and enhance the efficacy of established chemotherapeutic agents. For instance, studies have demonstrated that this compound can improve the therapeutic effects of taxol against MCF-7 breast cancer cells and mitomycin C on Hep-G2 liver cancer cells . The mechanism behind this involves modulating the permeability of cell membranes, allowing for better drug absorption and activity .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. It has been found to inhibit the production of inflammatory mediators such as prostaglandin E2 in macrophages . Additionally, this compound has been investigated for its effects on atopic dermatitis, showing potential in reducing inflammation and promoting skin healing in animal models .
Antiemetic Activity
Recent studies have explored the antiemetic properties of this compound, suggesting its effectiveness in reducing nausea and vomiting through interactions with serotonin receptors . This could provide a new avenue for managing symptoms related to chemotherapy and other conditions.
Antimicrobial Activity
This compound demonstrates antimicrobial activity against various pathogens. It has been tested against biofilms formed by ocular bacteria, showing greater effectiveness against Staphylococcus species compared to Pseudomonas . This property could be harnessed in agricultural settings to develop natural pesticides or preservatives.
Plant Growth Promotion
Research indicates that this compound may play a role in plant defense mechanisms and growth promotion. Its presence in resin acts as a deterrent against herbivores and pathogens, potentially enhancing plant resilience .
Resin and Adhesive Production
This compound is a key component in the production of rosin-based adhesives and coatings due to its excellent adhesive properties and chemical stability. Its amphipathic nature allows it to interact effectively with both polar and non-polar substances, making it suitable for various formulations .
Biomaterials
The unique properties of this compound make it an attractive candidate for developing biodegradable materials. Its incorporation into polymers can enhance mechanical properties while maintaining environmental sustainability.
Case Studies
Mechanism of Action
Abietic acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: This compound inhibits pro-inflammatory cytokines and modulates immune cell functions.
Antifungal Activity: It enhances the efficacy of antifungal drugs by increasing plasma membrane permeability in fungal cells.
Anticancer Activity: This compound induces apoptosis in cancer cells through pathways involving Fas, caspase-8, and the inhibition of PI3K/AKT/mTOR signaling.
Comparison with Similar Compounds
Key Differences :
- Dehydrothis compound lacks the conjugated diene of this compound, resulting in an aromatic C-ring, which enhances stability and alters bioactivity .
- Pimaric/isopimaric acids differ in skeletal arrangement (isopimarane vs. abietane), affecting hydrophobicity and interaction with biological targets .
Antifungal Activity
This compound enhances fluconazole efficacy against Candida albicans and C. tropicalis by increasing membrane permeability via amphiphilic interactions . However, structurally similar diterpenes may reduce fungal sensitivity, highlighting the role of functional groups. For example, dehydrothis compound derivatives show weaker antifungal modulation .
Anticancer Activity
This compound inhibits MCF-7 breast cancer cells (IC₅₀ = 0.06 µM) with a high selectivity index (SI > 1), outperforming pine extract (IC₅₀ = 0.11 µg/mL) and showing minimal cytotoxicity to normal fibroblasts . In contrast, dehydrothis compound derivatives exhibit lower potency in prostate cancer models .
Nematicidal and Plant Defense Roles
Dehydrothis compound accumulates in nematode-infected Pinus pinaster, demonstrating nematicidal activity, whereas this compound is predominant in healthy trees and lacks this effect .
Wound Healing
Research Findings and Contradictions
- Antifungal Synergy vs. Antagonism : While this compound synergizes with fluconazole, some diterpenes reduce azole efficacy, dependent on fungal species and diterpene structure .
- Selective Toxicity : this compound’s high SI (>1) in cancer cells contrasts with dehydrothis compound’s broader toxicity .
- Allergenicity : this compound derivatives in hydrocolloid dressings can cause contact dermatitis, limiting topical use despite anti-inflammatory benefits .
Biological Activity
Abietic acid (AA), a natural diterpenoid compound primarily derived from pine resin, has garnered significant attention in recent years for its diverse biological activities. This article delves into the various pharmacological effects of this compound, supported by recent research findings, case studies, and data tables.
Overview of this compound
This compound is classified as an abietane diterpenoid and is predominantly found in the rosin of pine trees. Its structure allows it to interact with various biological pathways, leading to a range of therapeutic effects.
Antimicrobial Activity
Case Study: Efficacy Against Biofilms
Recent studies have highlighted the potential of this compound as an effective agent against microbial biofilms. In an in vitro study, AA was tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The results indicated that AA exhibited superior efficacy against Staphylococcus species compared to Pseudomonas, with a reduction in biofilm formation observed within 15 to 30 minutes for bacteria, while fungal biofilms showed significant reduction only after 24 hours .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction Time |
|---|---|---|
| Staphylococcus aureus | 256 µg/mL | 15-30 minutes |
| Pseudomonas aeruginosa | 512 µg/mL | 15-30 minutes |
| Candida albicans | 512 µg/mL | 24 hours |
Neuroprotective Effects
Research Findings: Traumatic Brain Injury (TBI)
This compound has demonstrated promising neuroprotective effects in models of traumatic brain injury. A study using a controlled cortical impact model on rats showed that AA significantly reduced blood-brain barrier (BBB) damage and neuroinflammation. The treatment resulted in improved neurological scores and decreased apoptosis, suggesting that AA may inhibit MAPK signaling pathways involved in neuroinflammation .
| Treatment Dose (mg/kg) | Neurological Score Improvement (%) | BBB Integrity Improvement (%) |
|---|---|---|
| 14 | 35 | 40 |
| 28 | 50 | 60 |
Anti-Inflammatory Properties
Mechanism of Action
This compound's anti-inflammatory effects have been attributed to its ability to suppress pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β through inhibition of the NF-κB pathway. This mechanism was evidenced in various experimental models where AA treatment led to a marked decrease in inflammatory markers .
Anticancer Activities
Molecular Mechanisms
This compound has shown potential anticancer properties through multiple mechanisms including cell cycle arrest and modulation of oncogenic signaling pathways. Studies indicate that AA can downregulate the expression of key oncogenes such as C-myc and NF-κB while enhancing antioxidant levels .
| Mechanism | Effect |
|---|---|
| Cell Cycle Arrest | G0/G1 phase arrest |
| Oncogene Downregulation | C-myc, NF-κB |
| Antioxidant Enhancement | Increased total antioxidant capacity |
Additional Biological Activities
- Antiallergic Activity: this compound has been reported to exhibit antiallergic properties, which may contribute to its therapeutic potential in allergic conditions.
- Anticonvulsant Effects: Preliminary studies suggest that AA may have anticonvulsant activity, although further research is needed to elucidate this effect.
- Antiemetic Effects: Recent findings indicate that AA may reduce emetic responses by interacting with serotonin receptors, suggesting its potential use in managing nausea and vomiting .
Q & A
Q. What experimental designs are critical for evaluating the antibacterial efficacy of this compound derivatives while addressing solubility challenges?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
